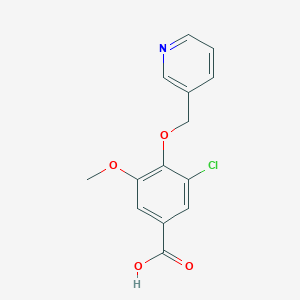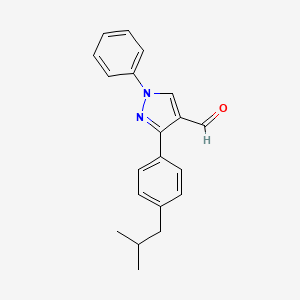
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique structure combining a pyrrolidine ring and a thiadiazinane ring with a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the thiadiazinane ring. The tert-butyl ester group is then added to complete the synthesis. Specific reagents and conditions may include the use of Dess-Martin periodinane for oxidation and tert-butyl (dimethyl)silyl chloride for protection of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazinane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazinane ring can form covalent bonds with active site residues, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Features a methoxy group instead of the thiadiazinane ring.
Uniqueness
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine and thiadiazinane rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H23N3O4S |
|---|---|
Molekulargewicht |
305.40 g/mol |
IUPAC-Name |
tert-butyl 3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-8-5-10(9-14)15-7-4-6-13-20(15,17)18/h10,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
YKPMARNMESZJBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCNS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)

![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)

![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)

![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
